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Compound of Interest

Compound Name: 2-Chloropropan-1-ol

Cat. No.: B1217905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloropropan-1-ol (CAS No: 78-89-7), a vital chemical intermediate. The document outlines
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
supported by detailed experimental protocols. This guide is intended to serve as a core
reference for professionals in research and development.

Spectroscopic Data Summary

The following sections present the essential spectroscopic data for 2-Chloropropan-1-ol.
While mass spectrometry data is derived from experimental sources, the NMR and IR data are
based on established principles and predicted values due to the absence of publicly available,
tabulated experimental spectra in the searched databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 2-Chloropropan-1-ol is expected to show four distinct signals
corresponding to the four unique proton environments.
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. . Chemical Shift Lo
Signal Protons Integration Multiplicity
(5, ppm)
Doublet of
a -CHHOH 1 ~3.7-3.8
Doublets (dd)
Doublet of
b -CHHOH 1 ~3.6-3.7
Doublets (dd)
c -CH(CI)- 1 ~4.0-4.2 Multiplet (m)
d -CHs 3 ~1.4-16 Doublet (d)
e -OH 1 Variable Singlet (broad)

13C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled 2C NMR spectrum will display three signals, one for each chemically

distinct carbon atom.

Carbon Atom Chemical Shift (6, ppm)
C1 (-CH20H) 65 - 75
C2 (-CH(CI)) 55 - 65
C3 (-CHs) 20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Key IR Absorption Bands (Predicted)
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Wavenumber . .
Bond Functional Group Intensity

(cm™)

3550 - 3200 O-H stretch Alcohol Strong, Broad

3000 - 2850 C-H stretch Alkane Strong

1470 - 1430 C-H bend Alkane Variable

1075 - 1000 C-O stretch Primary Alcohol Strong

800 - 600 C-Cl stretch Alkyl Halide Strong

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of a compound. The presence of chlorine, with its two

common isotopes (3°Cl and 3’Cl in an approximate 3:1 ratio), results in characteristic isotopic

peak patterns for chlorine-containing fragments.[1]

Electron lonization Mass Spectrum Data

Proposed Relative Intensity
m/z Notes
Fragment (%)
Isotope peak of the
96 [M+2]* (C3H737CIO) ~3% .
molecular ion
94 [M]* (C3H73>CIO) ~10% Molecular lon
Loss of a methyl
79 [M-CHs]* ~2%
group
63 [C2H435CI+ ~10%
Base Peak, loss of Cl
59 [CsH,0O]* ~100% ,
radical
45 [C2HsO]* ~85%
43 [CsH7]* ~45%
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Data interpreted from the NIST Mass Spectrometry Data Center spectrum for 1-Propanol, 2-
chloro-.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy Protocol

Sample Preparation:

o A sample of 2-Chloropropan-1-ol (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

e A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (0O ppm).

e The solution is transferred to a 5 mm NMR tube.

1H and 13C NMR Acquisition:

The NMR tube is placed in the spectrometer's probe.
e The magnetic field is locked onto the deuterium signal of the solvent.
e The magnetic field homogeneity is optimized through a process called shimming.

e For H NMR, a standard single-pulse experiment is run. Key parameters include the spectral
width, acquisition time, and a relaxation delay (e.g., 1-5 seconds).

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum
to single lines for each carbon. A larger number of scans is required due to the low natural
abundance of 13C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):
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Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of scratches.
Place one to two drops of neat 2-Chloropropan-1-ol onto the surface of one salt plate.
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Mount the "sandwich" of plates into the spectrometer's sample holder.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded to account for
atmospheric CO2z and Hz20.

The sample is placed in the IR beam path.

The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry Protocol

Sample Introduction and lonization (Electron lonization - El):

A dilute solution of 2-Chloropropan-1-ol is introduced into the mass spectrometer, often via
a gas chromatograph (GC-MS) for pure samples. The sample is vaporized in a heated inlet.

The gaseous molecules enter the ion source, which is under a high vacuum.

A beam of high-energy electrons (typically 70 eV) bombards the molecules. This causes the
ejection of an electron from the molecule, forming a positively charged molecular ion ([M]*).

The excess energy imparted to the molecular ion causes it to fragment into smaller,
characteristic ions.

Mass Analysis and Detection:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer).
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e The analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The separated ions strike a detector, which generates a signal proportional to the number of
ions. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques
and the structural information they provide for a molecule like 2-Chloropropan-1-ol.
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Spectroscopic analysis workflow for molecular characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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